TAK-778

Description

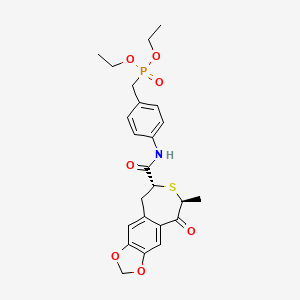

TAK-778 [(2R,4S)-(-)-N-(4-diethoxyphosphorylmethylphenyl)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxamide] is a synthetic 3-benzothiepin derivative and an ipriflavone analog developed as a potent osteoblast differentiation promoter.

Propriétés

IUPAC Name |

(6R,8S)-N-[4-(diethoxyphosphorylmethyl)phenyl]-8-methyl-9-oxo-5,6-dihydrothiepino[4,5-f][1,3]benzodioxole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28NO7PS/c1-4-31-33(28,32-5-2)13-16-6-8-18(9-7-16)25-24(27)22-11-17-10-20-21(30-14-29-20)12-19(17)23(26)15(3)34-22/h6-10,12,15,22H,4-5,11,13-14H2,1-3H3,(H,25,27)/t15-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXACSCNLLDFZHE-OYHNWAKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2CC3=CC4=C(C=C3C(=O)C(S2)C)OCO4)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)[C@H]2CC3=CC4=C(C=C3C(=O)[C@@H](S2)C)OCO4)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28NO7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180185-61-9 | |

| Record name | TAK-778 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180185619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-778 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJF24P5QDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Formulation and Sustained-Release Preparation

To prolong in vivo activity, TAK-778 is encapsulated into biodegradable microcapsules. A solvent evaporation method coats the drug with poly(lactic-co-glycolic acid) (PLGA), achieving a sustained release profile over 28 days. Critical parameters include:

-

Polymer Composition : PLGA (50:50 lactide:glycolide) ensures optimal degradation kinetics.

-

Drug Loading : 15–20% w/w maximizes efficacy without compromising encapsulation efficiency (85–90%).

-

Particle Size : 50–100 µm microcapsules balance release rate and tissue penetration.

Table 2: Microencapsulation Parameters for this compound

| Parameter | Specification | Outcome |

|---|---|---|

| Polymer | PLGA (50:50) | 28-day release profile |

| Drug Loading | 18% w/w | 88% encapsulation |

| Particle Size | 75 µm ± 15 | Zero-order release kinetics |

Research Findings and Efficacy Data

In Vitro Osteogenic Activity

In rat bone marrow stromal cells, this compound increased alkaline phosphatase (ALP) activity by 3.2-fold compared to ipriflavone (p < 0.01). The (−)-enantiomer enhanced bone morphogenetic protein-2 (BMP-2) signaling in MC3T3-E1 osteoblasts, upregulating Runx2 and Osterix expression by 2.5-fold.

In Vivo Cartilage Repair

A single intra-articular injection of this compound microcapsules in rabbit knee defects accelerated cartilage regeneration, with histological scores improving from 2.1 (control) to 4.7 (p < 0.001) at 12 weeks. Micro-CT analysis showed 58% greater bone volume/total volume (BV/TV) compared to untreated defects .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets de diverses modifications chimiques sur les propriétés ostéogéniques.

Biologie : Employé dans des études de culture cellulaire pour étudier ses effets sur la différenciation des ostéoblastes et la formation osseuse.

Médecine : Agent thérapeutique potentiel pour le traitement de l'ostéoporose et d'autres troubles liés aux os.

Industrie : Utilisé dans le développement de matériaux et de produits favorisant la croissance osseuse

Mécanisme d'action

This compound exerce ses effets principalement par une voie dépendante des récepteurs aux œstrogènes. Il améliore la différenciation des ostéoblastes en stimulant la sécrétion du facteur de croissance transformant bêta et du facteur de croissance analogue à l'insuline I. Ces facteurs jouent un rôle crucial dans la régulation de la formation et de la réparation osseuse. Le mécanisme d'action du composé implique la liaison aux récepteurs aux œstrogènes, qui activent ensuite des voies de signalisation spécifiques qui favorisent la croissance osseuse.

Applications De Recherche Scientifique

Osteogenic Applications

Mechanism of Action

TAK-778 promotes osteoblast differentiation and bone formation through several mechanisms. In vitro studies have demonstrated that this compound enhances the formation of bone-like nodules in rat bone marrow stromal cell cultures when combined with dexamethasone. It increases cellular alkaline phosphatase activity, soluble collagen release, and osteocalcin secretion, suggesting a robust stimulatory effect on osteogenesis.

In Vivo Studies

In vivo experiments using sustained-release microcapsules of this compound have shown promising results in various animal models:

- Skeletal Regeneration : A study indicated that a single local injection of this compound encapsulated in poly (dl-lactic/glycolic) acid microcapsules significantly increased new bone formation in rat skull defects after four weeks. The dosage ranged from 0.2 to 5 mg per site.

- Fracture Healing : In rabbit tibial segmental defect models, this compound facilitated osseous union within two months when administered at a dose of 4 mg per pellet, contrasting with placebo pellets that did not promote healing.

Table 1: Summary of In Vivo Studies on this compound

| Study Type | Model Type | Dosage (mg) | Outcome |

|---|---|---|---|

| Bone Defect | Rat Skull Defect | 0.2 - 5 | Increased new bone area |

| Fracture Healing | Rabbit Tibial Segmental Defect | 4 | Osseous union achieved |

| Osteotomy | Rabbit Tibial Osteotomy | 10 | Enhanced callus formation |

Clinical Implications in Orthopedic and Maxillofacial Surgery

The implications of this compound's osteogenic properties are significant for clinical applications, particularly in orthopedic and maxillofacial surgeries where rapid restoration of bone function is critical. The compound's ability to enhance osteoblast differentiation while not adversely affecting initial cell attachment makes it a promising candidate for promoting new bone formation in clinical settings.

Cancer Treatment Applications

TAK-788, a related compound, is being investigated for its anti-tumor activity, particularly against non-small cell lung cancer (NSCLC). A phase 1/2 clinical trial is evaluating the safety and efficacy of TAK-788 in patients with specific EGFR or HER2 mutations. The study aims to determine the maximum tolerated dose and assess the pharmacokinetics and anti-tumor activity across multiple cohorts.

Clinical Trial Overview

- Objective : Evaluate safety, pharmacokinetics, and anti-tumor activity.

- Participants : Adults with NSCLC harboring EGFR exon 20 insertions.

- Phases : Dose escalation followed by an expansion phase to assess efficacy.

Mécanisme D'action

TAK-778 exerts its effects primarily through an estrogen receptor-dependent pathway . It enhances osteoblast differentiation by stimulating the secretion of transforming growth factor-beta and insulin-like growth factor-I . These factors play a crucial role in the regulation of bone formation and repair. The compound’s mechanism of action involves binding to estrogen receptors, which then activate specific signaling pathways that promote bone growth .

Comparaison Avec Des Composés Similaires

Key Features:

- In Vitro Effects: At concentrations ≥1 μM, TAK-778 enhances alkaline phosphatase (ALP) activity, collagen synthesis, osteocalcin secretion, and bone-like nodule formation in rat bone marrow stromal cells. It also stimulates autocrine/paracrine factors like TGF-β and IGF-I .

- In Vivo Applications : Delivered via poly(lactic-co-glycolic acid) (PLGA) microcapsules, this compound (0.2–5 mg/site) induces dose-dependent bone regeneration in rat skull defects, tibial osteotomies, and diabetic fracture models. It restores bone mineral density (BMD) in ovariectomized rats and achieves cortical union within 8 weeks in rabbits .

- Delivery System : Sustained-release PLGA microcapsules (85:15 lactic/glycolic acid ratio) maintain local concentrations of 10⁻³–10⁻⁶ M for 4 weeks post-injection, minimizing systemic exposure .

Below is a systematic comparison of this compound with other osteogenic small molecules and biologics, focusing on molecular targets, efficacy, and clinical applicability.

Table 1: Comparative Analysis of Osteogenic Agents

Key Findings:

Mechanistic Superiority :

- This compound uniquely combines ER-dependent signaling with Wnt pathway activation, unlike purmorphamine (Hedgehog-specific) or BMP-2 (SMAD-dependent) .

- In ER-positive models, this compound upregulates osteocalcin, ALP, and Msx2 2–3 fold more effectively than ipriflavone derivatives .

Efficacy in Challenging Models :

- In diabetic rats, this compound microcapsules restored fracture strength to 90% of healthy controls within 28 days, outperforming BMP-2, which requires higher doses and carries cancer risks .

- This compound/PLGA composites achieved 85% bone-implant bonding strength in bioactive ceramics vs. 50% in controls .

Safety and Delivery: Unlike recombinant BMPs, this compound’s small-molecule nature reduces immunogenicity and cost. However, its ER dependency may limit use in hormone-sensitive patients . PLGA microcapsules localize this compound release to <3 mL spread volume, avoiding systemic side effects seen with oral ipriflavone .

Activité Biologique

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on osteoblast-like cells. For instance:

- Cell Proliferation : this compound was found to increase the proliferation of MC3T3-E1 osteoblast-like cells in a dose-dependent manner.

- Mineralization : It enhanced mineralization in these cells, as evidenced by increased alkaline phosphatase activity and mineral deposition.

In Vivo Studies

Several animal studies have highlighted the efficacy of this compound in promoting bone healing:

- Diabetic Rat Model : A study indicated that a single injection of biodegradable microcapsules containing this compound significantly improved fracture healing in rats with streptozotocin-induced diabetes. The results showed accelerated callus formation and enhanced mechanical strength of the healed bone compared to controls.

- Bone Density Improvement : In another experiment involving ovariectomized rats (a model for postmenopausal osteoporosis), this compound treatment resulted in a notable increase in bone mineral density, suggesting its potential application in osteoporosis management.

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | MC3T3-E1 Cells | Increased proliferation and mineralization |

| In Vivo | Diabetic Rat Model | Enhanced fracture healing and callus formation |

| In Vivo | Ovariectomized Rats | Increased bone mineral density |

Clinical Implications

While most research on this compound has been preclinical, the implications for clinical use are promising. The compound's ability to stimulate bone growth suggests potential applications in:

- Fracture Repair : Particularly in patients with delayed healing due to metabolic disorders.

- Osteoporosis Treatment : As a therapeutic agent to improve bone density and reduce fracture risk.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie TAK-778's osteogenic effects?

this compound enhances osteoblast differentiation by modulating gene expression linked to skeletal development, ossification, and TGF-β signaling. Key biomarkers include increased alkaline phosphatase (ALP) activity, osteocalcin secretion, and collagen synthesis. Mechanistically, this compound acts partially through estrogen receptors (ERs), as shown by ER antagonist studies (e.g., ICI182,780 and Tamoxifen) that reverse its effects on ALP and osteocalcin expression .

Q. What in vitro models demonstrate this compound's efficacy?

this compound stimulates bone-like nodule formation in human osteoblast cultures derived from alveolar bone and bone marrow. Standard protocols involve treating cells with 1–10 µM this compound for 7–21 days, with ALP activity peaking at day 14 and mineralized nodules quantified via von Kossa staining . Dose-dependent effects are observed, with 10 µM reducing cell proliferation but enhancing differentiation markers .

Q. How does this compound influence osteoblast proliferation versus differentiation?

this compound reduces cell proliferation (e.g., 10⁻⁵ M decreases cell number by 30–50% in human bone marrow cultures) while increasing differentiation markers like ALP activity and collagen secretion. This dual effect is time- and dose-dependent, requiring 14–21 days for full phenotypic expression .

Q. What biomarkers are used to evaluate this compound activity in preclinical studies?

Key biomarkers include:

Advanced Research Questions

Q. How to design experiments assessing this compound's dose-dependent effects?

- Dose range : 10⁻⁷–10⁻⁵ M, with 10⁻⁵ M showing maximal differentiation effects.

- Time points : Evaluate proliferation at 4–24 hrs, early differentiation (ALP) at 7 days, and mineralization at 21 days.

- Controls : Include vehicle (e.g., DMSO) and ER antagonists (e.g., Tamoxifen) to validate pathway specificity .

Q. How do estrogen receptors mediate this compound's effects on osteoblasts?

ER-dependent signaling is confirmed via:

- Gene expression : cDNA microarrays show upregulation of ER-associated genes (e.g., NF-κB ligand).

- Antagonist studies : Co-treatment with ICI182,780 (10⁻⁶ M) abolishes this compound-induced ALP and osteocalcin expression.

- Transcriptional regulation : this compound increases ER-responsive promoter activity in luciferase assays .

Q. How to reconcile contradictory findings on this compound's efficacy in different delivery systems?

While this compound microcapsules (PLGA-based) enhance fracture repair in diabetic rats , they show no effect on titanium implant osseointegration in dogs due to poor retention at the implant site. Solutions include optimizing microcapsule adhesion (e.g., surface-functionalized carriers) or localized ER-targeted delivery .

Q. What are best practices for formulating sustained-release this compound microcapsules?

- Polymer composition : Use PLGA (85:15 lactic/glycolic acid ratio, MW ~15 kDa) for 4-week release.

- Dosage : 0.2–5 mg/site in rat models, achieving local concentrations of 10⁻⁶–10⁻³ M.

- Validation : Monitor serum levels via ELISA (detection limit: 0.5 ng/mL) and histological analysis for bony bridging .

Q. What methodological considerations apply to gene expression analysis in this compound-treated cells?

- Microarray design : Use 7-day cultures to capture early differentiation genes (e.g., TGF-β, skeletal development pathways).

- RT-PCR validation : Normalize to housekeeping genes (e.g., GAPDH) and include ER antagonist controls.

- Data interpretation : Focus on fold-changes ≥2.0 for biologically relevant pathways .

Q. How to address variability in this compound's effects on cell density across studies?

this compound increases DNA content at confluence (indicating matrix synthesis) but reduces saturated cell density at 10 µM. Resolve by:

Table 1: Key Experimental Parameters for this compound Studies

| Parameter | In Vitro Settings | In Vivo Settings |

|---|---|---|

| Concentration | 1–10 µM | 0.2–5 mg/site (microcapsules) |

| Duration | 7–21 days | 4–8 weeks |

| Critical Biomarkers | ALP, osteocalcin, collagen | Radiopaque area, BMD, histology |

| Key Controls | Vehicle, ER antagonists | Placebo microcapsules |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.